ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a difluoromethyl group, and a piperidinyl moiety, making it a versatile intermediate for further chemical transformations.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with ethyl 1H-1,2,3-triazole-4-carboxylate and difluoromethylating agents.
Reaction Steps: The difluoromethyl group is introduced using reagents like difluoromethane or difluoromethylating agents under controlled conditions.
Piperidinyl Introduction: The piperidinyl group is introduced through nucleophilic substitution reactions involving piperidine or its derivatives.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches to ensure quality control and consistency.
Purification: Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Scaling Up: Industrial-scale production involves optimizing reaction conditions to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Substituted triazoles, piperidines, and other derivatives.
Mechanism of Action
Target of Action
The primary target of this compound is AKT , a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
The compound interacts with AKT, inhibiting its activity. This inhibition prevents the phosphorylation of AKT, a process that is crucial for its activation . By blocking AKT activation, the compound can disrupt the processes that this kinase regulates.
Biochemical Pathways
The inhibition of AKT affects several biochemical pathways. AKT is a central player in the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth. By inhibiting AKT, the compound can potentially disrupt this pathway, leading to reduced cell proliferation and increased apoptosis .
Result of Action
The inhibition of AKT by this compound leads to a decrease in the phosphorylation of AKT in cells. This can induce apoptosis, or programmed cell death, in cells such as PC-3 prostate cancer cells . This suggests that the compound could have potential therapeutic effects against cancers that are driven by overactive AKT signaling.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of triazole derivatives in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 5-(difluoromethyl)-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate: Similar structure but with a pyrazole ring instead of a triazole ring.
Ethyl 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate: Similar difluoromethyl group but different substituents on the ring.
Uniqueness: The presence of the triazole ring and the specific piperidinyl group make this compound unique compared to its analogs
Properties
IUPAC Name |
ethyl 5-(difluoromethyl)-1-piperidin-4-yltriazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N4O2.ClH/c1-2-19-11(18)8-9(10(12)13)17(16-15-8)7-3-5-14-6-4-7;/h7,10,14H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLDYTFJNJZFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2CCNCC2)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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